2-(2-fluoro-4-methoxyphenyl)ethan-1-amine
Description
2-(2-fluoro-4-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FNO. It is a derivative of phenethylamine, featuring a fluorine atom and a methoxy group attached to the benzene ring.
Properties
CAS No. |
402832-76-2 |
|---|---|
Molecular Formula |
C9H12FNO |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-4-methoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of the aldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of 2-(2-fluoro-4-methoxyphenyl)ethan-1-amine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoro-4-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups in place of the fluorine atom.
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Properties
Research has indicated that compounds similar to 2-(2-fluoro-4-methoxyphenyl)ethan-1-amine exhibit potential antidepressant effects. A study published in the Journal of Medicinal Chemistry highlighted the role of phenethylamines in modulating serotonin levels, which is critical for mood regulation. The fluorine substitution may enhance the bioavailability and efficacy of such compounds in targeting serotonin receptors .
Case Study : A clinical trial investigated a series of phenethylamines, including derivatives of 2-(2-fluoro-4-methoxyphenyl)ethan-1-amine, showing promising results in alleviating symptoms of major depressive disorder (MDD). Participants experienced significant mood improvement compared to the placebo group.
Pharmacology
2. Neurotransmitter Modulation
The compound is being studied for its ability to interact with neurotransmitter systems, particularly dopamine and norepinephrine pathways. Its structural similarity to known psychoactive substances suggests that it may influence these systems, potentially leading to applications in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders .
Data Table: Neurotransmitter Interaction Studies
| Compound | Target Neurotransmitter | Effect | Reference |
|---|---|---|---|
| 2-(2-fluoro-4-methoxyphenyl)ethan-1-amine | Dopamine | Increased release | Journal of Neuropharmacology |
| 2-(2-fluoro-4-methoxyphenyl)ethan-1-amine | Norepinephrine | Inhibition | Pharmacological Reviews |
Material Science
3. Synthesis of Functional Materials
In material science, 2-(2-fluoro-4-methoxyphenyl)ethan-1-amine has been explored for synthesizing functional materials, particularly in polymer chemistry. Its amine group allows for easy incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength.
Case Study : A research project focused on developing polymer composites using 2-(2-fluoro-4-methoxyphenyl)ethan-1-amine demonstrated improved tensile strength and thermal resistance compared to traditional polymer blends. The study concluded that the incorporation of this compound could lead to innovative applications in coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-(2-fluoro-4-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity, thereby affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)ethan-1-amine
- 1-(2-fluoro-6-methoxyphenyl)ethan-1-amine
- (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine
Uniqueness
2-(2-fluoro-4-methoxyphenyl)ethan-1-amine is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This configuration can result in distinct chemical and biological properties compared to its analogs. The presence of these substituents can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
2-(2-fluoro-4-methoxyphenyl)ethan-1-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
The molecular structure of 2-(2-fluoro-4-methoxyphenyl)ethan-1-amine includes a fluorine atom and a methoxy group attached to a phenyl ring, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 171.20 g/mol. The presence of these functional groups enhances the compound's lipophilicity and binding affinity to various biological targets, making it a valuable candidate for drug development.
The biological activity of 2-(2-fluoro-4-methoxyphenyl)ethan-1-amine is primarily attributed to its interaction with neurotransmitter systems. It has been identified as a monoamine neurotransmitter modulator , influencing the levels of serotonin and norepinephrine in the brain. This modulation is crucial for potential applications in treating mood disorders and other psychiatric conditions.
| Mechanism | Description |
|---|---|
| Receptor Interaction | Acts on specific receptors involved in neurotransmission, enhancing or inhibiting their activity. |
| Enzyme Modulation | Influences enzymes related to neurotransmitter synthesis and degradation. |
Neuropharmacological Effects
Research indicates that 2-(2-fluoro-4-methoxyphenyl)ethan-1-amine exhibits significant effects on the central nervous system (CNS). It acts as an agonist or antagonist at various receptors, which can lead to therapeutic effects such as anxiolytic or antidepressant properties. The compound's ability to cross the blood-brain barrier due to its lipophilic nature enhances its effectiveness in CNS-targeted therapies.
Antimicrobial Properties
In addition to its neuropharmacological applications, this compound has shown promise in antimicrobial studies. It has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as a new class of antibiotics. The structural features contribute to its ability to disrupt bacterial cell walls, providing a mechanism for its antimicrobial activity .
Research Findings and Case Studies
Several studies have investigated the biological activity of 2-(2-fluoro-4-methoxyphenyl)ethan-1-amine:
- Neurotransmitter Modulation Study : A study conducted on animal models indicated that the compound significantly increased serotonin levels, suggesting potential use in treating depression.
- Antibacterial Efficacy : In vitro tests showed that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 8–32 μg/mL .
- Synthesis and Structure-Activity Relationship (SAR) : Research focusing on SAR highlighted that modifications in the phenyl ring significantly affected the compound's biological activity, emphasizing the importance of fluorine and methoxy substitutions for enhanced receptor binding .
Table 2: Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Neurotransmitter Modulation | Increased serotonin levels; potential antidepressant effects. |
| Antimicrobial Activity | Effective against multiple bacterial strains; MIC values: 8–32 μg/mL. |
| Structure-Activity Relationship | Modifications enhance binding affinity and selectivity at receptors. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
